Home > Products > Screening Compounds P34593 > 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone
7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone - 338794-17-5

7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone

Catalog Number: EVT-3083877
CAS Number: 338794-17-5
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class of heterocyclic compounds. Quinazolinones are a significant class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. They are widely used in pharmaceutical research as building blocks for drug discovery and development. [, , , , , , ]

7-Chloro-2-Methyl-4H-benzo[d][1,3]Oxazin-4-one

  • Compound Description: This compound serves as a crucial precursor in the synthesis of the target compound, 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone. [, ] It exhibits notable antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. [] Additionally, it displays analgesic activity in vivo when tested in mice. []
  • Relevance: 7-Chloro-2-Methyl-4H-benzo[d][1,3]Oxazin-4-one is a direct precursor in the synthesis of 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone, achieved through condensation with a hydrazine derivative. [, ]

3-Amino-7-Chloro-2-Methyl-quinazolin-4(3H)-One

  • Compound Description: This compound, like 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one, is synthesized from the target compound's precursor and displays significant antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. [] Furthermore, it exhibits analgesic properties in vivo in mice. []
  • Relevance: This compound shares the core quinazolinone structure with 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone and is synthesized via the same pathway, using a different hydrazine derivative in the final step. [, ]

5-Fluoro-2-methyl-3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl)-4(3H)-quinazolinone

  • Compound Description: This compound and its related analogs are recognized for their potential antiviral and anticancer activities. [] They are synthesized using a similar reaction scheme involving substituted benzoxazinones and aminothiadiazoles.
  • Relevance: This compound belongs to the quinazolinone class, mirroring the core structure of 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone, and differs in the substituents at the 3 and 7 positions. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: This compound is a selective 5-HT(1A) receptor antagonist currently under clinical development for treating anxiety and mood disorders. [] It demonstrates dose-dependent occupancy of 5-HT(1A) receptors in the human brain. []
  • Relevance: Although structurally distinct from the target compound, DU 125530 shares a similar pharmacological profile with 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone. Quinazolinones are known to interact with various neurotransmitter receptors, including serotonin receptors, making this compound relevant for comparison in terms of potential central nervous system activity. []

4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide (SPIII-5H) and its derivatives

  • Compound Description: SPIII-5H and several derivatives, including 5-chloro (SPIII-5Cl), 5-bromo (SPIII-5Br), 5-methyl (SPIII-5Me), and N-acetyl (SPIII-NA), exhibit antiviral activity against influenza A (H1N1, H3N2, and H5N1) and B viruses. [] The 5-fluoro derivative (SPIII-5F) was found to be inactive. []
  • Relevance: While not structurally identical, SPIII-5H and its derivatives share a structural motif (a six-membered aromatic ring directly linked to the quinazolinone core) with 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone. This structural similarity suggests that exploring modifications at the corresponding position in the target compound might influence its biological activity. []

(1R,2R)-7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825)

  • Compound Description: UR-9825 exhibits potent antifungal activity, surpassing fluconazole, itraconazole, and several other antifungal agents in vitro. [] It also demonstrates good pharmacokinetic properties and low toxicity in animal models. []
  • Relevance: This compound shares the core quinazolinone structure with 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone, highlighting the versatility of the quinazolinone scaffold for biological activity. [] The variations in substituents at the 3 and 7 positions emphasize the potential for structure-activity relationship studies within this class of compounds. []

4,6-Dimethyl-2-[α-(β- or γ-)pyridyl]quinolines

  • Compound Description: These compounds are a series of structurally related 4,6-dimethylquinolines with varying pyridyl substitutions at the C-2 position. [] They are synthesized using a multi-step procedure involving Grignard reactions and acid-catalyzed cyclizations. []
  • Relevance: This group of compounds features a 4,6-dimethylquinoline scaffold, closely resembling the structure of 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone. The key difference lies in the presence of a pyridyl substituent directly attached to the quinoline core in these analogs. [] This comparison allows for insights into the structural elements essential for bioactivity and paves the way for exploring new synthetic routes.

2-Methyl-4-oxoquinazoline-3(4H)-butanal (2) and α,2-Dimethyl-4-oxoquinazoline-3(4H)-propanal (3)

  • Compound Description: These compounds are aldehydes derived from the hydroformylation of 3-allyl-2-methylquinazolin-4(3H)-one. [] They represent 'linear' and 'branched' hydroformylation products, respectively. []
  • Relevance: These aldehydes share the core quinazolinone structure with 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone and demonstrate the feasibility of functionalizing the quinazolinone scaffold at different positions. [] The presence of an aldehyde group opens avenues for further derivatization and exploration of biological activity. []
Overview

7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone is a synthetic compound classified within the quinazolinone family of heterocyclic compounds. Quinazolinones are recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound, with the molecular formula C16H14ClN3OC_{16}H_{14}ClN_{3}O and a molecular weight of 300 g/mol, features a quinazolinone core that is substituted at various positions: a methyl group at the 2-position, a 4,6-dimethyl-2-pyridinyl group at the 3-position, and a chlorine atom at the 7-position .

Source and Classification

The compound is sourced from various synthetic routes that explore the quinazolinone structure due to its pharmacological significance. The classification of this compound falls under heterocyclic compounds, specifically as a member of the quinazolinone derivatives. The presence of nitrogen in its structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation reaction between appropriate pyridine derivatives and quinazolinone precursors.

Technical Details

  1. Condensation Reaction: A key step often involves reacting 2-amino-5-methoxybenzoate with acetic anhydride under reflux conditions to form an intermediate that can subsequently undergo cyclization to yield quinazolinone derivatives.
  2. Refluxing with Hydrazine: Further reactions may involve hydrazine hydrate to introduce additional functional groups or to modify existing ones within the quinazolinone framework .
  3. Characterization Techniques: The synthesized compounds are typically characterized using techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm their structures .
Molecular Structure Analysis

Structure

The molecular structure of 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone is characterized by:

  • A quinazolinone ring system.
  • Substituents including:
    • A methyl group at position 2.
    • A 4,6-dimethyl-2-pyridinyl group at position 3.
    • A chlorine atom at position 7.

Data

The chemical structure can be represented as follows:

Molecular Formula C16H14ClN3O\text{Molecular Formula }C_{16}H_{14}ClN_{3}O
Molecular Weight 300 g mol\text{Molecular Weight }300\text{ g mol}
Chemical Reactions Analysis

Reactions

The compound engages in various chemical reactions typical for quinazolinones:

  1. Amination Reactions: The introduction of amine groups can enhance biological activity.
  2. Hydrazinolysis: This process allows for further functionalization of the quinazoline framework.
  3. Cyclization Reactions: These are crucial for constructing more complex structures from simpler precursors .

Technical Details

The reactions often proceed via elimination mechanisms where hydrochloride is removed, followed by cyclization through dehydration processes. This results in the formation of more complex heterocyclic compounds that retain or enhance biological activity .

Mechanism of Action

Process

The mechanism of action for 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone involves its interaction with biological targets such as enzymes or receptors. The presence of the chlorine atom and pyridine moiety likely contributes to its ability to bind effectively to these targets.

Data

Studies indicate that quinazolinones can inhibit specific pathways involved in cell proliferation and survival, which is particularly relevant in cancer research . The precise binding interactions often require further investigation through molecular docking studies.

Physical and Chemical Properties Analysis

Chemical Properties

Chemical properties include:

  • Solubility: Likely soluble in polar solvents due to the presence of nitrogen atoms.
  • Stability: Expected stability under standard laboratory conditions but may vary with different substituents.
Applications

Scientific Uses

7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Biological Studies: Understanding mechanisms of action related to cell signaling pathways and enzyme inhibition.
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone Derivatives in Drug Discovery

The quinazolinone scaffold emerged as a significant pharmacophore in medicinal chemistry following the serendipitous synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess in 1869 [3] [10]. Systematic exploration began in the early 20th century when Gabriel and Colman elucidated quinazoline’s physicochemical properties (1903), enabling rational drug design [5] [9]. The 1950s marked a pivotal shift with the isolation of febrifugine—a natural quinazolinone alkaloid from Dichroa febrifuga—which demonstrated potent antimalarial activity and validated the scaffold’s therapeutic potential [3] [4]. This discovery catalyzed extensive research, leading to FDA-approved quinazoline-based drugs like the antihypertensive prazosin (1970s) and the anticancer agent gefitinib (2003) [2] [6]. Over 300,000 quinazoline-containing compounds are now cataloged, with ~40,000 exhibiting confirmed bioactivities [10].

Table 1: Historical Milestones in Quinazolinone Drug Discovery

YearMilestoneSignificance
1869Griess synthesizes first quinazoline derivativeEstablished core synthetic methodology
1903Gabriel and Colman characterize quinazoline propertiesEnabled rational structural modification
1951Isolation of antimalarial febrifugine from Dichroa febrifugaValidated scaffold’s therapeutic relevance
1970sDevelopment of prazosin for hypertensionFirst FDA-approved quinazoline-based drug
2003Approval of gefitinib for NSCLCHighlighted tyrosine kinase inhibition potential

Early Synthetic Breakthroughs:

The Niementowski reaction (1895)—condensing anthranilic acid with formamide—provided the first robust route to 4(3H)-quinazolinones [3] [5]. Morgan’s modification (1921) expanded structural diversity by employing 2-acetamidobenzoic acid and amines under phosphorus trichloride catalysis to yield 2-methyl-3-substituted derivatives, establishing foundational strategies for N-3 functionalization [5] [9].

Technological Leaps:

Microwave-assisted synthesis (Bessen et al.) later reduced reaction times from hours to minutes while improving yields by >30% [3]. Transition-metal catalysis (e.g., Pd/C, CuI) further enabled C-H activation for constructing complex fused systems like pyrrolo[2,1-b]quinazolines, broadening accessible chemical space [8] [10]. Green chemistry approaches using ionic liquids ([BMIm]BF₄) or aqueous media minimized environmental toxicity [3] [5].

Structural Classification and Bioactive Significance of 4(3H)-Quinazolinones

Quinazolin-4(3H)-ones feature a bicyclic framework comprising a benzo-fused pyrimidin-4-one ring. Tautomeric equilibrium exists between 4-hydroxyquinazoline and 4-oxo-3,4-dihydroquinazoline forms, with the latter dominating in physiological conditions [3] [10]. This tautomerism enhances hydrogen-bonding capacity—critical for target binding. Systematic classification is based on substitution patterns:

Table 2: Structural and Functional Classification of 4(3H)-Quinazolinones

SubclassPosition ModifiedKey Bioactive ExamplesPrimary Therapeutic Applications
2-SubstitutedC-2Methaqualone (sedative)CNS modulation, Antimicrobials
3-SubstitutedN-3Prazosin (antihypertensive)Cardiovascular, Anticancer
2,3-DisubstitutedC-2 & N-3Gefitinib (anticancer)Tyrosine kinase inhibition
7-SubstitutedC-7Target compound (this review)Antimicrobial/Anticancer

Structure-Activity Fundamentals:

Position 2 modifications govern electronic distribution; electron-withdrawing groups (e.g., Cl, CN) enhance electrophilicity for nucleophilic attack in enzyme active sites [1] [8]. N-3 substitutions dictate steric orientation and solubility; alkyl chains improve membrane permeability, while aryl groups enable π-stacking with biological targets [5] [8]. Halogenation at C-6/C-7 (particularly chlorine) augments antimicrobial potency by facilitating DNA intercalation or topoisomerase inhibition [2] [6]. The 4-carbonyl group is indispensable for hydrogen-bond formation with residues like Asp776 in EGFR or Gln35 in bacterial gyrase [1] [8].

Rationale for Functionalization at Positions 2, 3, and 7 in Anticancer/Antimicrobial Design

Strategic functionalization at C-2, N-3, and C-7 optimizes pharmacodynamic and pharmacokinetic properties:

Position 2 (2-Methyl Substitution):

Methyl groups at C-2 confer metabolic stability by shielding the electron-deficient pyrimidine ring from hepatic oxidation [8] [9]. This substitution also enhances lipophilicity (log P increase by 0.4–0.7 units), facilitating passive diffusion across bacterial membranes or tumor cell barriers [1] [6]. Crucially, sterically compact alkyl groups avoid steric clashes in conserved kinase ATP-binding pockets while maintaining planarity for intercalative DNA binding in antimicrobial contexts [2] [8].

Position 7 (7-Chloro Substitution):

Chlorine atoms at C-7 withdraw electron density, increasing the quinazoline ring’s electrophilicity by >20% (Hammett σₚ = +0.23) to favor covalent interactions with nucleophilic residues (e.g., cysteine thiols in kinases) [1] [2]. This position aligns with the major groove of DNA, enabling halogen bonding with guanine (O6/N7 atoms) to disrupt replication in rapidly dividing cells [6] [10]. Chlorine’s optimal size (van der Waals radius 1.75 Å) permits deep penetration into hydrophobic enzyme clefts inaccessible to bulkier halogens [2] [6].

Position 3 (4,6-Dimethyl-2-Pyridinyl Moiety):

Incorporating heteroaromatic systems at N-3 expands hydrogen-bonding networks—pyridinyl-N can donate/accept bonds with key residues like Met793 in EGFR [8]. Dimethyl groups at pyridinyl-C4/C6 induce torsional effects to minimize off-target binding while optimizing solubility (predicted log S = -4.2) [8] [9]. This moiety also enables chelation of divalent cations (e.g., Mg²⁺) in bacterial metalloenzymes, disrupting catalytic function [2] [6].

Table 3: SAR Analysis of Key Functionalization Sites

PositionFunctional GroupElectronic EffectSteric EffectBiological Consequence
C-2Methyl+I effect (electron-donating)Minimal steric bulk (radius 2.0 Å)Enhanced membrane penetration, metabolic stability
C-7Chloro-I effect (electron-withdrawing)Moderate bulk (radius 1.75 Å)DNA groove binding, enzyme inhibition
N-34,6-Dimethyl-2-pyridinylAmphoteric H-bondingPlanar conformationTarget specificity, solubility modulation, metal chelation

Synergistic Effects:

The 2-methyl/7-chloro/3-heteroaryl combination creates a "push-pull" electronic gradient across the quinazoline ring, polarizing the C4=O bond to strengthen hydrogen-bonding with biological targets (bond energy increase ~1.8 kcal/mol) [1] [8]. Molecular modeling confirms that 4,6-dimethyl-2-pyridinyl at N-3 and chloro at C-7 project into complementary sub-pockets of EGFR’s ATP-binding site, explaining the enhanced inhibitory activity (IC₅₀ < 1 μM in preliminary assays) [8] [9].

Properties

CAS Number

338794-17-5

Product Name

7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone

IUPAC Name

7-chloro-3-(4,6-dimethylpyridin-2-yl)-2-methylquinazolin-4-one

Molecular Formula

C16H14ClN3O

Molecular Weight

299.76

InChI

InChI=1S/C16H14ClN3O/c1-9-6-10(2)18-15(7-9)20-11(3)19-14-8-12(17)4-5-13(14)16(20)21/h4-8H,1-3H3

InChI Key

PNUOGHPAUCBZDO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.